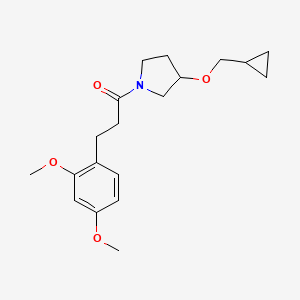

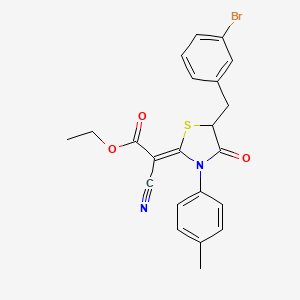

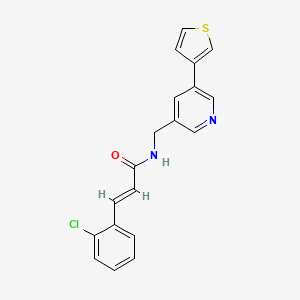

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

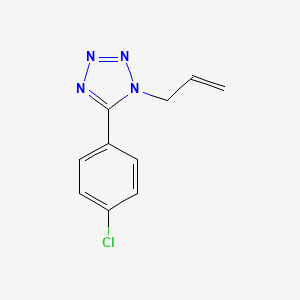

The compound “(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine” is a derivative of piperazine . Piperazine is a six-membered ring containing two opposing nitrogen atoms . It is a key component of several blockbuster drugs and is the third most common nitrogen heterocycle in drug discovery .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines .Physical And Chemical Properties Analysis

Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors . These properties often lead to enhanced target affinity, specificity, water solubility, oral bioavailability, and ADME (i.e., absorption, distribution, metabolism, and excretion) properties .科学的研究の応用

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .

Development of Pharmacological Agents

The structural moiety of piperazine is significant in the pharmaceutical industry. It’s involved in the synthesis of compounds with a wide range of pharmacological activities. This includes potential drugs containing piperidine moieties that exhibit biological activity .

Chemical Synthesis and Functionalization

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine can be used in various chemical synthesis processes, particularly C–H functionalization. This process is essential for creating complex molecules with potential applications in drug development and other areas of chemistry .

Antimicrobial and Antiviral Applications

Piperazine derivatives have shown significant biological properties, including antimicrobial and antiviral activities. The compound can be modified to enhance these properties, leading to the development of new antimicrobial and antiviral agents .

Anticancer Research

The structural features of piperazine derivatives make them suitable candidates for anticancer research. They can be designed to target specific pathways in cancer cells, offering a pathway to novel anticancer drugs .

Material Science

Beyond pharmacological applications, piperazine derivatives, including the compound , can contribute to material science. Their chemical properties allow them to be used in the creation of new materials with unique characteristics .

作用機序

While the specific mechanism of action for “(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

将来の方向性

The versatility of sulfones, such as the styrylsulfonyl group in the given compound, has been extensively exploited in organic synthesis . The development of new strategies for C–S bond functionalization of sulfones is an active area of research . This could potentially lead to impactful improvements in the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

特性

IUPAC Name |

4-cyclopropyl-2-phenyl-1-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-26(25,16-13-18-7-3-1-4-8-18)23-15-14-22(20-11-12-20)17-21(23)19-9-5-2-6-10-19/h1-10,13,16,20-21H,11-12,14-15,17H2/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTPFXAZVAAMGN-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)